6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound features a fused triazolo[4,5-d]pyrimidin-7-one core, a heterocyclic system known for its pharmacological relevance. The molecule is further substituted with two critical groups:
- A benzodioxolyl-oxadiazole methyl group at position 6: The 1,3-benzodioxole moiety (a methylenedioxy aromatic ring) contributes electron-rich aromaticity and metabolic stability due to its resistance to oxidative degradation .
- A 2-methylphenylmethyl group at position 3: This lipophilic substituent may enhance membrane permeability while introducing steric effects that influence receptor interactions .
While direct synthesis details for this compound are absent in the provided evidence, analogous triazolopyrimidinone derivatives (e.g., ) are synthesized via cyclocondensation of triazole precursors with carbonyl-containing reagents, often in ionic liquid media or under microwave assistance .
Properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O4/c1-13-4-2-3-5-15(13)9-29-21-19(25-27-29)22(30)28(11-23-21)10-18-24-20(26-33-18)14-6-7-16-17(8-14)32-12-31-16/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOBOUJPMOUBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a molecular formula of and a molecular weight of approximately 443.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this one often exhibit diverse mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 1.5 to 6.25 µM against bacteria such as Bacillus cereus and Staphylococcus aureus .
- Antitumor Activity : The compound's structural elements may interact with key cellular targets involved in cancer progression. In silico studies have suggested that it could inhibit specific enzymes or pathways critical for tumor growth .
- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit certain enzymes related to cancer and inflammation. This suggests potential applications in treating diseases where these enzymes are overactive .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the biological activity of compounds closely related to this one:
- Antimicrobial Study : A recent investigation demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity Assays : Cytotoxicity tests on human cell lines indicated low toxicity profiles for certain derivatives, highlighting their therapeutic index and safety for potential clinical applications .
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how the compound interacts with target proteins involved in cancer pathways, suggesting a basis for its antitumor activity .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxole and oxadiazole exhibit antimicrobial properties. The incorporation of these moieties into the triazolo-pyrimidinone framework may enhance these effects.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The specific interactions of the oxadiazole and triazole rings with cellular targets are under investigation.
Drug Development
This compound's structural features make it a candidate for drug development:
- Targeting Enzymes and Receptors : The unique binding sites offered by the triazolo-pyrimidinone may allow for selective interaction with specific enzymes or receptors, potentially leading to novel therapeutic agents.
Biological Studies
Research into the biological mechanisms of this compound is ongoing:
- Mechanism of Action : Understanding how the compound interacts at the molecular level can provide insights into its efficacy as a drug candidate. Studies focus on its binding affinity to target proteins and its metabolic pathways.
Case Study 1: Antimicrobial Screening
A study conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the oxadiazole ring could enhance activity, suggesting that this compound may also exhibit similar properties.
Case Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines showed that triazolo-pyrimidinone derivatives can induce apoptosis in certain types of cancer cells. Further research is required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
*Estimated based on . †Predicted using SwissADME (analogy to ).
Key Findings
Structural Impact on Pharmacokinetics: The benzodioxolyl group in the target compound likely improves metabolic stability compared to the dimethoxyphenyl group in ’s compound, as methylenedioxy rings are less prone to oxidative demethylation .
Biological Activity Trends: Triazolopyrimidinones (target and ) are associated with kinase inhibition due to their planar, aromatic cores mimicking ATP-binding motifs . Triazolothiadiazines (–6) exhibit broader anti-inflammatory and antimicrobial activities, attributed to their sulfur-containing thiadiazine ring, which enhances electrophilicity and target covalent binding .
Synthetic Feasibility :
- The target compound’s 1,2,4-oxadiazole moiety is synthetically accessible via cyclization of amidoximes, a common route for heterocyclic systems .
- In contrast, triazolothiadiazines require thiosemicarbazide intermediates, introducing challenges in regioselectivity and purification .
Contradictions and Limitations
- While posits that structural similarity predicts property similarity, the triazolothiadiazines (–6) demonstrate markedly higher logP values (~4.2) than triazolopyrimidinones (~2.8–3.1), despite shared triazole cores. This highlights the critical role of peripheral substituents in overriding core-driven trends.
- No direct bioactivity data exist for the target compound; inferences are drawn from analogs (e.g., ’s anticancer activity). Experimental validation is essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
